1-[4-Hydroxy-3-(2-hydroxy-3-methoxy-5-propanoylphenyl)-5-methoxyphenyl]propan-1-one
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Description
This compound is also known as 1-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-, 3-Methoxy-4-hydroxypropiophenone, 4-Hydroxy-3-methoxypropiophenone, and Propiovanillone . It is a volatile aromatic compound often found in wine that has been aged in wood barrels, contributing to the wine’s flavor profile .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C10H12O3 . The 3D structure of the compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The compound has a molecular weight of 180.2005 . It is a yellowish oil with a boiling point of 126-127 °C at 0.3 mm Hg .Scientific Research Applications
Corrosion Inhibition
Compounds structurally related to the queried chemical have been explored for their potential in corrosion inhibition, particularly for protecting mild steel in corrosive environments. For example, quinoxaline-based propanones have demonstrated significant efficacy in retarding the corrosion rate of mild steel in hydrochloric acid, exhibiting mixed-type inhibitive action and suggesting applications in metal preservation and industrial maintenance (Olasunkanmi & Ebenso, 2019).
Antimicrobial and Antiradical Activity
Certain propanone derivatives have been synthesized and evaluated for their antimicrobial and antiradical activities, indicating potential utility in the development of new therapeutic agents or preservatives. Such studies highlight the compound's relevance in pharmaceutical research and development (Čižmáriková et al., 2020).
Anticancer Potential
Research has also delved into the anticancer activities of phenolic compounds, with studies uncovering new phenolic compounds demonstrating strong cytotoxicity against tumor cell lines. This suggests the potential of structurally related compounds in cancer research, offering avenues for the development of novel anticancer drugs (Rayanil et al., 2011).
Metabolic Studies
Metabolism studies of similar compounds, such as smoke flavour ketones, have identified several metabolites in rat urine, contributing to our understanding of metabolic pathways and the potential toxicological profiles of related compounds (Jodynis-Liebert, 1993).
properties
IUPAC Name |
1-[4-hydroxy-3-(2-hydroxy-3-methoxy-5-propanoylphenyl)-5-methoxyphenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-5-15(21)11-7-13(19(23)17(9-11)25-3)14-8-12(16(22)6-2)10-18(26-4)20(14)24/h7-10,23-24H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPHAQHTEFJHBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C(=C1)OC)O)C2=C(C(=CC(=C2)C(=O)CC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Hydroxy-3-(2-hydroxy-3-methoxy-5-propanoylphenyl)-5-methoxyphenyl]propan-1-one |
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